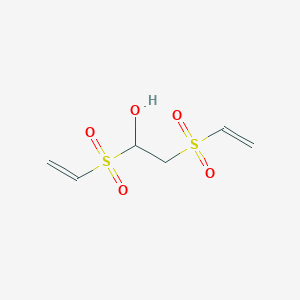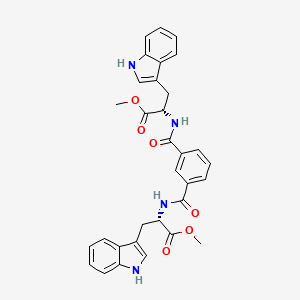
L-Tryptophan, N,N'-(1,3-phenylenedicarbonyl)bis-, dimethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester (9CI) is a derivative of the essential amino acid L-tryptophan This compound is characterized by the presence of a phenylenedicarbonyl group and two dimethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester typically involves the esterification of L-tryptophan with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized to form different oxidation products.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester involves its interaction with various molecular targets. The compound can be metabolized to produce active intermediates that participate in biochemical pathways. The phenylenedicarbonyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tryptophan: The parent amino acid from which the compound is derived.
N,N’-Diacetyl-L-tryptophan: Another derivative with acetyl groups instead of ester groups.
L-Tryptophan methyl ester: A simpler ester derivative of L-tryptophan.
Uniqueness
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester is unique due to the presence of the phenylenedicarbonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other tryptophan derivatives and may contribute to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
136101-05-8 |
|---|---|
Molekularformel |
C32H30N4O6 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[[3-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C32H30N4O6/c1-41-31(39)27(15-21-17-33-25-12-5-3-10-23(21)25)35-29(37)19-8-7-9-20(14-19)30(38)36-28(32(40)42-2)16-22-18-34-26-13-6-4-11-24(22)26/h3-14,17-18,27-28,33-34H,15-16H2,1-2H3,(H,35,37)(H,36,38)/t27-,28-/m0/s1 |
InChI-Schlüssel |
UHRUVWDYBASIFT-NSOVKSMOSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC |
Kanonische SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


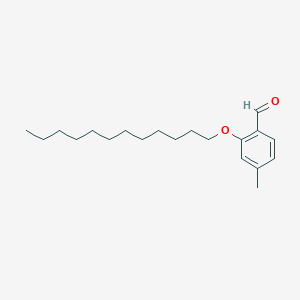
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
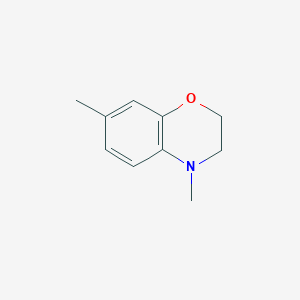
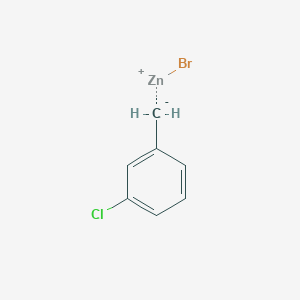
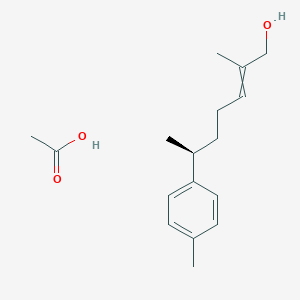
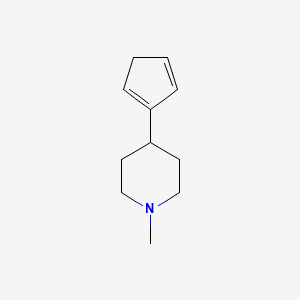
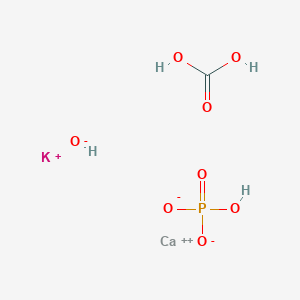
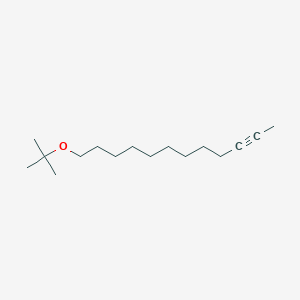
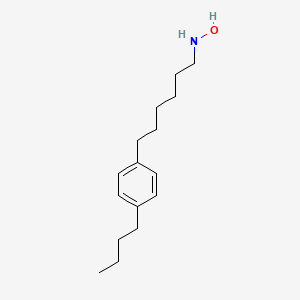
phosphanium perchlorate](/img/structure/B14263295.png)
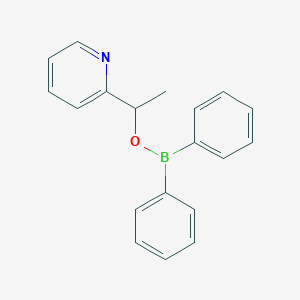
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

